Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate
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Overview
Description
Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol . This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a nicotinate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate typically involves the esterification of nicotinic acid derivatives with appropriate fluorinated phenols under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using automated systems to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate can be compared with other similar compounds, such as:
Methyl 6-fluoro-5-nitronicotinate: Differing by the presence of a nitro group instead of a hydroxyl group.
Methyl 6-(3-fluoro-5-methoxyphenyl)nicotinate: Differing by the presence of a methoxy group instead of a hydroxyl group.
Properties
Molecular Formula |
C13H10FNO3 |
---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
methyl 6-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-2-3-12(15-7-8)9-4-10(14)6-11(16)5-9/h2-7,16H,1H3 |
InChI Key |
BVBRCZYDFQWYPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC(=CC(=C2)F)O |
Origin of Product |
United States |
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